

Venglustat in GBA-PD Clinical Trials: A Technical Support Center

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Compound of Interest		
Compound Name:	Venglustat	
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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trials of **Venglustat** for Parkinson's disease associated with GBA1 gene mutations (GBA-PD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Venglustat clinical trial in GBA-PD?

The Phase 2 MOVES-PD clinical trial investigating **Venglustat** in GBA-PD patients failed to meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant beneficial effect of **Venglustat** compared to placebo in slowing the progression of motor and non-motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score over 52 weeks.[1]

Q2: Did Venglustat engage its therapeutic target in the clinical trial?

Yes, pharmacodynamic assessments from Part 1 of the MOVES-PD trial demonstrated successful target engagement. **Venglustat**, a brain-penetrant glucosylceramide synthase inhibitor, led to a dose-dependent reduction of its target substrate, glucosylceramide (GL-1), in both plasma and cerebrospinal fluid (CSF).[3][4][5][6] At the highest dose, a significant reduction of GL-1 in the CSF was observed, indicating that the drug effectively crossed the blood-brain barrier and acted on its intended molecular target.[3][4][5][6]

Q3: Were there any safety concerns with **Venglustat** in the MOVES-PD trial?

Troubleshooting & Optimization





Venglustat demonstrated a satisfactory safety profile in the MOVES-PD trial.[1][3] The incidence of treatment-emergent adverse events (TEAEs) was similar between the **Venglustat** and placebo groups.[1][7] The most common TEAEs reported were constipation and nausea.[1] Serious TEAEs were reported in an equal percentage of participants in both the **Venglustat** and placebo groups.[1]

Q4: What were the key inclusion criteria for patients in the MOVES-PD trial?

The MOVES-PD trial enrolled adults aged 18-80 years with a diagnosis of Parkinson's disease (Hoehn and Yahr stage ≤2) and one or more GBA1 variants.[1][8] Participants were required to have had symptoms of PD for at least two years and be on a stable medication regimen.[2]

Troubleshooting Guide

Issue: The therapeutic hypothesis of glucosylceramide reduction did not translate into clinical benefit. What are the potential explanations?

- Complexity of GBA-PD Pathophysiology: The underlying mechanisms of GBA-PD are complex and may involve more than just the accumulation of glucosylceramide.[9][10] While GBA1 mutations lead to reduced glucocerebrosidase (GCase) activity and subsequent substrate accumulation, they also may lead to a toxic gain-of-function of the misfolded GCase protein and lysosomal dysfunction, which can impair the clearance of alpha-synuclein.[9][10] It is possible that simply reducing glucosylceramide is insufficient to address the multifaceted pathology of the disease. There is a bidirectional pathogenic loop where GCase deficiency and alpha-synuclein accumulation reinforce each other.[11]
- Disease Stage and Duration of Treatment: The MOVES-PD trial enrolled patients with early-stage Parkinson's disease.[1] It is conceivable that by the time of diagnosis, even in early stages, the neurodegenerative process is too advanced to be significantly modified by targeting a single pathway over a 52-week period.
- Sensitivity of Clinical Endpoints: The primary endpoint was the change in the MDS-UPDRS
 Parts II and III score. While this is a standard and validated scale, its sensitivity to detect
 subtle changes in disease progression over a one-year timeframe in a genetically selected
 population can be debated.[12][13][14] Motor symptoms in Parkinson's disease can have
 significant day-to-day variability, which may have masked a potential treatment effect.[13]



Quantitative Data Summary

Table 1: MOVES-PD Part 2 - Primary Efficacy Endpoint

Parameter	Venglustat (n=96)	Placebo (n=105)	Difference (95% CI)	p-value
Least squares mean change from baseline in MDS-UPDRS Parts II & III combined score at 52 weeks	7.29 (SE 1.36)	4.71 (SE 1.27)	2.58 (-1.10 to 6.27)	0.17

Data sourced from Giladi N, et al. Lancet Neurol. 2023.[1]

Table 2: MOVES-PD Part 2 - Patient Demographics and Baseline Characteristics (Interim Analysis)

Characteristic	Value (N=196)	
Mean Age (years)	58.8	
Sex (% male)	59.2%	
Mean Time Since Diagnosis (years)	4.8	
Family History of PD (%)	41.5%	
Median Baseline MDS-UPDRS Part II+III Score (range)	35.0 (7-94)	
Baseline MoCA Score ≥26 (%)	77.6%	
Baseline MoCA Score 20-25 (%)	22.4%	

Data sourced from Peterschmitt MJ, et al. Mov Disord. 2020.[8]



Table 3: MOVES-PD Part 1 - Safety and Tolerability (Japanese and Non-Japanese Participants)

Adverse Events (AEs)	Venglustat (n=22)	Placebo (n=7)
Participants with ≥1 AE (%)	91%	86%
Most Common AEs	Psychiatric, gastrointestinal, and neurological events	Psychiatric, gastrointestinal, and neurological events
Serious AEs	0	0
Deaths	0	0
Discontinuations due to AEs	2 (non-Japanese)	0

Data compiled from Peterschmitt MJ, et al. J Parkinsons Dis. 2022 and Neurology. 2020.[3][5]

Experimental Protocols

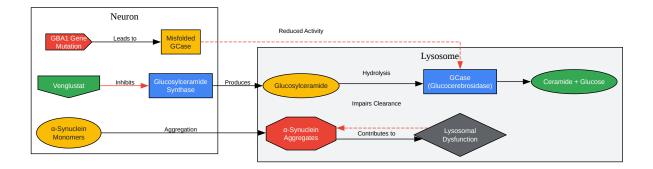
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor symptoms of Parkinson's disease.[12][15]

- Part II: Motor Experiences of Daily Living: This section is patient-reported and evaluates the impact of motor symptoms on daily activities. It consists of 13 items, each scored on a 0 (normal) to 4 (severe) scale.[15][16]
- Part III: Motor Examination: This section is administered by a trained clinician and involves a direct examination of the patient's motor function. It includes 18 items with 33 scores, also rated on a 0 to 4 scale.[15][16]
- Administration: In the MOVES-PD trial, the MDS-UPDRS Parts II and III were assessed at baseline and at various time points throughout the 52-week study period to measure the change in scores.[1] The assessments were conducted in a standardized manner by trained raters to ensure consistency across sites.



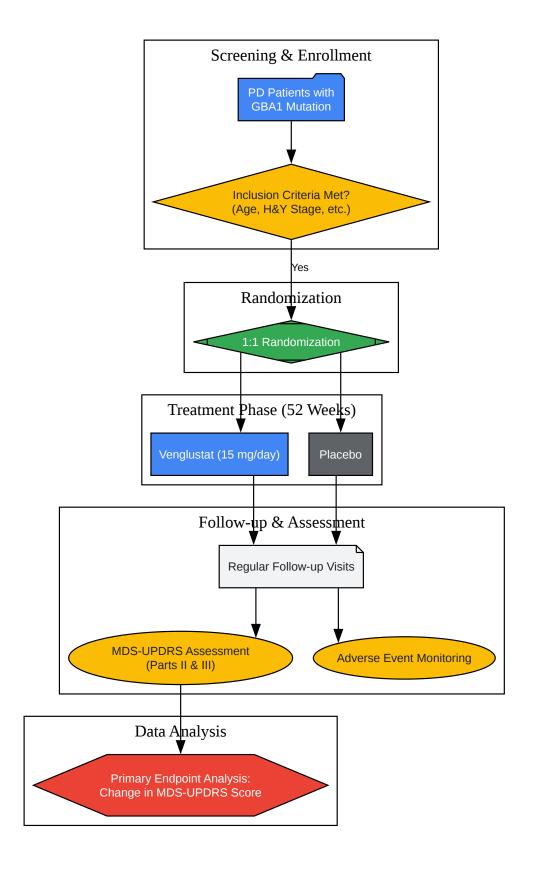
Visualizations



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Caption: Pathophysiological pathway in GBA-PD and the mechanism of action of Venglustat.





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Caption: Workflow of the MOVES-PD Phase 2 Clinical Trial.



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